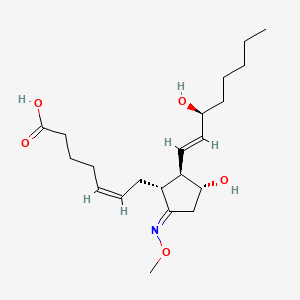

PGE2 Methyl oxime

Descripción

Structure

3D Structure

Propiedades

Número CAS |

86659-90-7 |

|---|---|

Fórmula molecular |

C21H35NO5 |

Peso molecular |

381.5 g/mol |

Nombre IUPAC |

(Z)-7-[(1R,2R,3R,5E)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-methoxyiminocyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C21H35NO5/c1-3-4-7-10-16(23)13-14-18-17(19(22-27-2)15-20(18)24)11-8-5-6-9-12-21(25)26/h5,8,13-14,16-18,20,23-24H,3-4,6-7,9-12,15H2,1-2H3,(H,25,26)/b8-5-,14-13+,22-19+/t16-,17+,18+,20+/m0/s1 |

Clave InChI |

JEAYVFUSHHYSBC-OBMIRUGBSA-N |

SMILES |

CCCCCC(C=CC1C(CC(=NOC)C1CC=CCCCC(=O)O)O)O |

SMILES isomérico |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C/C(=N\OC)/[C@@H]1C/C=C\CCCC(=O)O)O)O |

SMILES canónico |

CCCCCC(C=CC1C(CC(=NOC)C1CC=CCCCC(=O)O)O)O |

Sinónimos |

PGE2 methyl oxime prostaglandin E2 methyl oxime |

Origen del producto |

United States |

Chemical Derivatization Strategies for Pge2 Analytical Applications

Methyl Oxime (MOX) Derivatization Chemistry

Methyl oximation is a targeted derivatization technique that specifically reacts with the ketone group of PGE2. This initial derivatization step is often followed by silylation of the hydroxyl groups to achieve the desired volatility for GC-MS analysis. The formation of the methyl oxime derivative not only improves the stability of the PGE2 molecule but also influences its chromatographic behavior.

The derivatization of PGE2 with methoxyamine hydrochloride (MOX·HCl) involves the nucleophilic addition of the methoxyamine to the carbonyl carbon of the ketone group at the C-9 position of the PGE2 molecule. The reaction proceeds via the formation of a hemiaminal intermediate, which then dehydrates to form the corresponding O-methyloxime. This reaction is typically carried out in a basic solvent, such as pyridine, which acts as a catalyst by neutralizing the hydrochloric acid formed during the reaction and facilitating the nucleophilic attack. The formation of the O-methyloxime derivative effectively protects the thermally labile β-ketol system of PGE2, preventing its degradation during subsequent analytical steps.

PGE2 + CH₃ONH₂·HCl → PGE2-9-methyl oxime + H₂O + HCl

The formation of the O-methyloxime at the C-9 position of PGE2 introduces a new stereocenter, leading to the formation of two geometric isomers: syn and anti. These isomers arise from the different spatial arrangements of the methoxy (B1213986) group relative to the cyclopentane (B165970) ring. The syn isomer has the methoxy group on the same side as the C-8 side chain, while the anti isomer has it on the opposite side.

The formation of both syn and anti isomers can result in the appearance of two distinct peaks in the gas chromatogram for a single analyte, which can complicate quantification if not properly addressed. The ratio of the syn and anti isomers formed can be influenced by the reaction conditions, such as temperature and the solvent used. In many analytical methods, the two isomers are not chromatographically resolved and are quantified together as a single peak. However, in high-resolution capillary GC columns, partial or complete separation of the syn and anti isomers of PGE2 methyl oxime can be observed. The identification of each isomer can be confirmed by mass spectrometry, as they may exhibit subtle differences in their fragmentation patterns.

| Isomer | Relative Retention Time | Typical Peak Shape | Factors Influencing Formation Ratio |

|---|---|---|---|

| Syn-PGE2 Methyl Oxime | Typically elutes earlier | Sharp, symmetrical | Reaction temperature, solvent polarity, steric hindrance |

| Anti-PGE2 Methyl Oxime | Typically elutes later | May show some tailing |

Prostaglandin (B15479496) E2 is notoriously unstable, particularly in biological matrices where it can undergo dehydration and degradation. The β-ketol structure of the cyclopentanone (B42830) ring is susceptible to elimination reactions, especially under acidic or basic conditions. Methyl oximation of the C-9 keto group significantly enhances the stability of the PGE2 molecule by protecting this reactive site. nih.gov This derivatization prevents the degradation of PGE2 during sample storage, extraction, and analysis. nih.gov

The increased stability of the PGE2 methyl oxime derivative is crucial for obtaining accurate and reproducible quantitative data, especially when dealing with low endogenous concentrations of PGE2 in complex biological samples such as plasma and urine.

| Compound | Matrix | Storage Condition | Half-life |

|---|---|---|---|

| PGE2 | Human Plasma | Room Temperature | Minutes to hours |

| PGE2 Methyl Oxime | Human Plasma | Room Temperature | Days |

| PGE2 | Urine (pH 5-8) | 4°C | Hours to days |

| PGE2 Methyl Oxime | Urine (pH 5-8) | 4°C | Weeks |

Silyl (B83357) Ether Derivatization Techniques

Following the initial methyl oximation of the ketone group, the hydroxyl groups at the C-11 and C-15 positions of PGE2 must be derivatized to increase the volatility of the molecule for GC-MS analysis. Silylation, the replacement of an active hydrogen atom with a silyl group, is the most common technique for this purpose. The resulting silyl ethers are significantly more volatile and thermally stable than the parent alcohol.

Trimethylsilylation is a widely used derivatization technique for prostaglandins (B1171923). The reaction involves a nucleophilic attack of the hydroxyl group on the silicon atom of a trimethylsilylating agent. Common reagents for TMS ether formation include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst such as trimethylchlorosilane (TMCS).

The reaction is typically carried out by heating the PGE2 methyl oxime with the silylating reagent in a suitable solvent. The resulting bis-TMS ether of PGE2 methyl oxime is highly volatile and provides excellent chromatographic properties.

| Parameter | Condition |

|---|---|

| Silylating Reagent | BSTFA + 1% TMCS or MSTFA |

| Solvent | Pyridine, Acetonitrile |

| Temperature | 60-80°C |

| Reaction Time | 30-60 minutes |

An alternative to TMS derivatization is the formation of tert-butyldimethylsilyl (TBDMS) ethers. TBDMS derivatives are bulkier and less volatile than their TMS counterparts, which can be advantageous in certain analytical applications. The increased molecular weight of the TBDMS derivatives shifts their mass spectral fragments to a higher mass range, which can help to reduce interference from lower molecular weight contaminants in the sample matrix.

The most common reagent for TBDMS ether formation is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The reaction conditions are similar to those for TMS derivatization, although longer reaction times or higher temperatures may be required due to the greater steric hindrance of the TBDMS group. TBDMS ethers are also generally more stable towards hydrolysis than TMS ethers, which can be beneficial during sample workup.

| Property | TMS Derivative | TBDMS Derivative |

|---|---|---|

| Volatility | Higher | Lower |

| Molecular Weight | Lower | Higher |

| Mass Spectral Fragments | Lower m/z range | Higher m/z range, often with a prominent [M-57]+ ion |

| Hydrolytic Stability | Less stable | More stable |

| Chromatographic Retention Time | Shorter | Longer |

Carboxylic Acid Esterification

Esterification of the carboxylic acid group at the C-1 position of PGE2 is a fundamental step in many derivatization protocols. This process neutralizes the most polar functional group, significantly increasing the volatility of the molecule for GC analysis.

Methyl esterification is a common approach to derivatize the carboxylic acid of PGE2. researchgate.net Trimethylsilyldiazomethane (TMSD) has emerged as a popular reagent for this purpose, offering a safer and easier-to-handle alternative to the potentially explosive and toxic diazomethane (B1218177). researchgate.netemich.edu The reaction involves the proton transfer from the carboxylic acid to TMSD, which then efficiently methylates the resulting carboxylate, producing the methyl ester with nitrogen gas as the only byproduct. researchgate.net

This method provides a good yield of the PGE2 methyl ester and is compatible with subsequent analysis by GC-MS. researchgate.net The use of TMSD has been shown to be a reliable approach for routine analysis of prostanoids, with linear standard calibration curves achievable in the picogram per milliliter range. researchgate.net

| Derivatization Strategy | Reagent Example | Target Functional Group | Analytical Advantage |

| Methyl Ester Formation | Trimethylsilyldiazomethane (TMSD) | Carboxylic Acid (-COOH) | Increases volatility, safer than diazomethane researchgate.netemich.edu |

For applications requiring exceptionally high sensitivity, pentafluorobenzyl (PFB) ester formation is the preferred method for derivatizing the carboxylic acid group. The reaction uses a reagent such as pentafluorobenzyl bromide. The resulting PFB ester is highly electronegative due to the five fluorine atoms on the benzyl (B1604629) group.

This high electronegativity makes the derivative particularly suitable for analysis by gas chromatography with electron capture detection (GC-ECD). nih.gov The electron-capturing properties of the PFB group allow for extremely low detection limits, often in the picogram range. nih.gov This technique has been successfully applied to the simultaneous analysis of mixtures of prostaglandins, including PGE2. nih.gov

| Derivatization Strategy | Reagent Example | Target Functional Group | Analytical Advantage |

| PFB Ester Formation | Pentafluorobenzyl Bromide | Carboxylic Acid (-COOH) | High sensitivity for Electron Capture Detection (ECD) nih.gov |

Integrated Multi-Step Derivatization Protocols

To render PGE2 fully suitable for GC-MS analysis, it is necessary to derivatize all polar functional groups. This is accomplished through multi-step protocols that combine esterification of the carboxylic acid, oximation of the ketone, and silylation of the hydroxyl groups. The oximation step, typically forming a methyl oxime, is critical for stabilizing the chemically labile β-ketol structure of PGE molecules, preventing degradation during analysis. nih.govnih.gov

This comprehensive, three-step derivatization is a classic and robust method for PGE2 analysis.

Methyl Esterification : The carboxylic acid group is first converted to its methyl ester, often using diazomethane or the safer trimethylsilyldiazomethane. researchgate.net

Methoximation : The ketone group at C-9 is converted to a methyl oxime (MOX) derivative using a reagent like methoxylamine hydrochloride. This step stabilizes the molecule and prevents enolization. nih.govnih.gov

Silylation : The two hydroxyl groups at C-11 and C-15 are converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent such as N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA). mdpi.com

The final derivative is significantly more volatile and thermally stable than the parent compound, allowing for sharp chromatographic peaks and reproducible mass spectra, enabling reliable quantification.

This protocol is analogous to the one above but employs a different silylating agent for the hydroxyl groups, offering specific advantages.

Methyl Esterification : The carboxylic acid is converted to a methyl ester.

Methoximation : The ketone group is converted to a methyl oxime.

Silylation : The hydroxyl groups are converted to tert-butyldimethylsilyl (TBDMS) ethers. acs.org

TBDMS ethers are sterically bulkier and generally more stable to hydrolysis than TMS ethers. organic-chemistry.org This increased stability can be advantageous, providing greater robustness during sample preparation and analysis. The use of TBDMS ethers for derivatizing prostaglandins has been established as an effective method for analysis by gas-phase techniques like GC-MS. acs.org

| Multi-Step Protocol | Step 1 (Carboxylic Acid) | Step 2 (Ketone) | Step 3 (Hydroxyls) | Key Advantage |

| Me-MOX-TMS | Methyl Esterification | Methoximation | Trimethylsilyl (TMS) Ether Formation | Classic, robust method for GC-MS |

| Me-MOX-TBDMS | Methyl Esterification | Methoximation | tert-Butyldimethylsilyl (TBDMS) Ether Formation | Produces more stable silyl ethers acs.orgorganic-chemistry.org |

Pentafluorobenzyl Ester-Methyloxime-Trimethylsilyl Ether Derivatives

A widely utilized derivatization scheme for PGE2 involves a three-step process to form pentafluorobenzyl (PFB) ester-methyloxime-trimethylsilyl (TMS) ether derivatives. This comprehensive approach targets the carboxyl, keto, and hydroxyl groups of the PGE2 molecule, respectively, rendering it suitable for GC-MS analysis.

The initial step is the esterification of the carboxylic acid group with pentafluorobenzyl bromide. This reaction converts the polar carboxyl group into a less polar PFB ester. The primary advantage of using the PFB group is its high electron-capturing ability, which significantly enhances the sensitivity of detection when using an electron capture detector (ECD) or negative ion chemical ionization (NICI) mass spectrometry.

The second step involves the protection of the ketone group at the C-9 position through methoximation. This is achieved by reacting the PGE2 PFB ester with a methoxylamine reagent. The formation of a methyloxime (MOX) derivative serves two main purposes: it protects the thermally labile β-ketol system of the PGE2 molecule, preventing its degradation at the high temperatures of the GC injection port and column, and it locks the ketone group, preventing the formation of multiple tautomeric forms that could result in chromatographic peak splitting.

Finally, the hydroxyl groups at C-11 and C-15 are converted to their corresponding trimethylsilyl (TMS) ethers. This is accomplished using a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The replacement of the active hydrogens of the hydroxyl groups with TMS groups further increases the volatility and thermal stability of the molecule. The resulting derivative, PGE2-PFB-MOX-TMS, is a volatile, thermally stable compound with excellent chromatographic properties and high sensitivity for detection by GC-MS.

| Derivatization Step | Reagent | Target Functional Group | Purpose |

| Pentafluorobenzylation | Pentafluorobenzyl bromide | Carboxylic acid | Increases volatility and enhances electron capture detection. |

| Methoximation | Methoxylamine hydrochloride | Ketone | Protects the thermally labile β-ketol system and prevents tautomerization. |

| Trimethylsilylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl groups | Increases volatility and thermal stability. |

Analytical Implications of Derivatization

The conversion of PGE2 into its pentafluorobenzyl ester-methyloxime-trimethylsilyl ether derivative has profound implications for its analysis by GC-MS, significantly influencing both its chromatographic behavior and its mass spectrometric fragmentation patterns.

Influence on Chromatographic Retention Characteristics

The derivatization of PGE2 to its PFB-MOX-TMS form is essential for achieving good chromatographic performance in GC systems. nih.gov The native PGE2 molecule is highly polar and non-volatile, making it unsuitable for gas chromatography. The multi-step derivatization process systematically replaces the polar functional groups with non-polar moieties, which dramatically increases the volatility of the analyte. This increased volatility allows the compound to be vaporized in the GC inlet and transported through the column by the carrier gas.

Furthermore, the derivatization process leads to improved peak shape and resolution. The replacement of active hydrogens in the carboxyl and hydroxyl groups minimizes intermolecular hydrogen bonding, which is a primary cause of peak tailing and poor chromatographic performance. The resulting derivative is less likely to interact with active sites on the column, leading to sharper, more symmetrical peaks. nih.gov The separation from biological impurities is significantly enhanced, resulting in sharp and symmetrical peaks, even on long capillary columns. nih.gov

The specific retention time of the PGE2-PFB-MOX-TMS derivative is dependent on the chromatographic conditions, including the type of column, temperature program, and carrier gas flow rate. Optimization of these parameters is crucial for achieving good separation from other derivatized prostanoids and endogenous compounds in biological samples. nih.gov The derivatization allows for the successful analysis of prostaglandins from various biological matrices. nih.gov

| Parameter | Effect of Derivatization |

| Volatility | Significantly increased |

| Polarity | Significantly decreased |

| Peak Shape | Improved symmetry, reduced tailing |

| Resolution | Enhanced separation from interfering compounds |

Alteration of Mass Spectrometric Fragmentation Patterns

The derivatization of PGE2 to its PFB-MOX-TMS derivative fundamentally alters its mass spectrometric fragmentation behavior, which is advantageous for sensitive and specific detection. When analyzed by negative ion chemical ionization (NICI) mass spectrometry, the PFB ester group readily captures an electron and then detaches as a stable pentafluorobenzyl radical, leading to the formation of a prominent [M-PFB]⁻ ion. nih.gov This process is highly efficient and results in a significant enhancement of the signal, contributing to the high sensitivity of the method.

The subsequent fragmentation of the [M-PFB]⁻ ion of the methyloxime-trimethylsilyl ether core provides structural information. Collisionally activated decomposition of this ion primarily results in the loss of neutral molecules such as trimethylsilanol (B90980) ((CH₃)₃SiOH), methanol (B129727), and other small fragments. nih.gov Notably, under these conditions, there are typically few low-intensity fragments arising from the carbon skeleton of the prostanoid itself, with the exception of a characteristic loss of carbon dioxide. nih.gov

In contrast, under electron impact (EI) ionization, the fragmentation pattern is more complex. For a similar derivative (methyl ester instead of PFB ester), the molecular ion is observed, along with a prominent fragment ion resulting from the loss of a trimethylsilyl group. nih.govnih.gov The fragmentation pattern under EI provides more structural information about the prostaglandin core, but the sensitivity is generally lower compared to NICI. The high masses of the selected ions in NICI mode are often above the biological background noise, which contributes to the specificity and sensitivity of the assay. nih.gov

Advanced Analytical Methodologies Employing Pge2 Methyl Oxime Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) has been a cornerstone in eicosanoid research. researchgate.net The derivatization of PGE2 to its methyl oxime, often followed by esterification and silylation, is necessary to increase its volatility for GC analysis. emich.edunih.gov This derivatization protects PGE2 from degradation during analysis and improves its chromatographic properties. nih.gov A systematic study of the mass spectral fragmentation of these derivatives has been crucial for method development, allowing for the differentiation of syn and anti isomers of the PGE2-methyloxime. nih.gov

High-Resolution GC-MS for Prostanoid Quantification

High-resolution GC-MS offers enhanced selectivity for the quantification of PGE2. By operating at mass resolutions approaching 10,000, this technique can effectively eliminate interferences from the biological matrix. researchgate.net This results in improved signal-to-noise ratios and lower limits of detection. For instance, a stable isotope-dilution GC/high-resolution mass spectrometry method has been developed for determining PGE2 in urine as its methoxime/t-butyldimethylsilyl ether/t-butyl-dimethylsilyl ester derivative. researchgate.net This method demonstrated a lower limit of detection of 50 pg/ml for PGE2 at a mass resolution of 10,000, which was superior to the 80 pg/ml achievable at a resolution of 1000. researchgate.net

Selected Ion Monitoring (SIM) for Enhanced Sensitivity

Selected ion monitoring (SIM) is a GC-MS technique that significantly enhances sensitivity by focusing the mass spectrometer on a few specific ions characteristic of the analyte. For PGE2 analysis, after derivatization to its methyl ester-methoxime-tert-butyldimethylsilyl ether, specific ions are monitored. nih.gov In one study, the ion at m/z 566.4 was monitored for PGE2, while m/z 570.4 was used for its deuterated internal standard (PGE2-d4). nih.gov This approach provided a good linear response over a range of 10 pg to 50 ng and achieved a detection limit of approximately 46 pg/ml in the joint fluid of rheumatoid arthritis patients. nih.gov Another method described the use of a 9-enol-PGE2-methylester-trimethylsilylether derivative, monitoring the molecular ion at m/z 582 and a prominent fragment ion at m/z 492, which lie above the typical biological background noise. nih.gov The use of pentafluorobenzyl (PFB) ester, O-methyloxime, trimethylsilyl (B98337) ether derivatives has also been employed, monitoring the [M - CH2C6F5]− ions. researchgate.net

| Derivative | Monitored Ions (m/z) | Internal Standard Ion (m/z) | Detection Limit | Reference |

| Methyl ester-methoxime-tert-butyldimethylsilyl ether | 566.4 | 570.4 (PGE2-d4) | ~46 pg/ml | nih.gov |

| 9-enol-PGE2-methylester-trimethylsilylether | 582, 492 | (2H4)-deuterated PGE2 | Not Specified | nih.gov |

| Pentafluorobenzyl ester, O-methyloxime, trimethylsilyl ether | 481 | 487 (deuterated) | Not Specified | researchgate.net |

| syn- and anti-O-methyloxime isomers | 524 | 528 (deuterated) | Not Specified | researchgate.net |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Improved Specificity

Gas chromatography-tandem mass spectrometry (GC-MS/MS) provides an additional layer of specificity by selecting a precursor ion and monitoring a specific product ion after collision-induced dissociation (CID). core.ac.uk This technique, often utilizing selected-reaction monitoring (SRM), significantly reduces chemical noise and improves the reliability of quantification, especially in complex biological samples. core.ac.ukmdpi.com For the methoxime-pentafluorobenzyl ester-trimethylsilyl derivative of PGE2, the carboxylate anion produces numerous intense fragments under CID, allowing for highly specific detection. core.ac.uk The detailed study of the collisionally activated decomposition mass spectra of methyl ester/methoxime/trimethylsilyl ether derivatives of various prostaglandins (B1171923) has enabled the identification of characteristic daughter fragments, which are crucial for developing reliable GC-MS/MS quantification methods. nih.gov These methods can reduce the need for extensive sample clean-up. nih.gov

Quantitative Profiling in Preclinical Tissue and Fluid Samples

The application of these advanced GC-MS methodologies allows for the quantitative profiling of prostanoids in various preclinical samples. researchgate.net For example, GC-MS has been used to determine the levels of PGE2 in the joint fluid of patients with rheumatoid arthritis, revealing significantly higher concentrations compared to osteoarthritis patients. nih.gov Furthermore, these techniques have been applied to quantify PGE2 and its metabolites in urine, providing insights into renal prostaglandin (B15479496) synthesis. jci.org The ability to accurately measure PGE2 in different biological matrices is essential for understanding its role in disease and for the preclinical evaluation of therapeutic interventions.

Liquid Chromatography-Mass Spectrometry (LC-MS) Innovations

While GC-MS is a powerful tool, it requires derivatization to make analytes volatile. Liquid chromatography-mass spectrometry (LC-MS) offers the advantage of analyzing compounds without this requirement, although derivatization can still be used to enhance sensitivity. researchgate.netnih.gov

LC-Tandem Mass Spectrometry (LC-MS/MS) for PGE2 Metabolites (e.g., PGE-M)

LC-tandem mass spectrometry (LC-MS/MS) has become a preferred method for the analysis of PGE2 and its metabolites due to its high selectivity and sensitivity. mdpi.comnih.gov This is particularly important for the major urinary metabolite of PGE2, 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid (PGE-M), which serves as a reliable index of systemic PGE2 production. nih.gov

Several LC-MS/MS methods have been developed for the specific quantification of PGE-M (also referred to as tetranor-PGEM). researchgate.net While some methods analyze the metabolite directly, many employ derivatization to its O-methyloxime form to increase sensitivity. researchgate.netnih.gov In one such method, endogenous urinary PGE-M is converted to its unlabeled O-methyloxime derivative. nih.gov Using a stable isotope dilution approach with a deuterated internal standard ((2H6)PGE-M), the precursor ions of both the unlabeled (m/z 385) and labeled (m/z 391) O-methyloxime PGE-M are subjected to collision-induced dissociation for quantification. nih.gov Another approach involves the acid-catalyzed dehydration of tetranor PGE-M to tetranor PGA-M, followed by LC-MS/MS analysis. researchgate.net

| Analyte | Derivatization | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| PGE2 | None | 351 | 271 | researchgate.net |

| PGD2 | None | 351 | 271 | researchgate.net |

| PGE-M | O-methyloxime | 385 | Not Specified | nih.gov |

| (2H6)PGE-M (Internal Standard) | O-methyloxime | 391 | Not Specified | nih.gov |

These advanced LC-MS/MS methods have been instrumental in studying the effects of various factors on PGE2 production, such as smoking, and in investigating the role of PGE2 in diseases like head and neck squamous cell carcinoma. nih.gov

High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) Coupled to MS/MS

High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) represents a sophisticated ion mobility technique that separates gas-phase ions at atmospheric pressure. wikipedia.orgnih.gov The separation is based on the differential mobility of ions in high and low electric fields. nih.govrsc.org This technique, also known as differential mobility spectrometry (DMS), can be seamlessly integrated between a liquid chromatography (LC) system and a mass spectrometer (MS). wikipedia.orgnih.gov

For the analysis of prostaglandin E2 (PGE2) and its methyl oxime derivative, the application of LC-FAIMS-MS/MS can significantly improve analytical specificity and sensitivity. nih.gov It can resolve the derivatized PGE2 from other closely related prostanoids or interfering species within the sample matrix that might otherwise co-elute during chromatography. wikipedia.orgowlstonemedical.com This capability is crucial for accurately quantifying low-abundance analytes like prostaglandins in complex biological matrices. wikipedia.org

Immunoassay Development Utilizing Methyl Oxime Derivatization

The conversion of prostaglandin E2 (PGE2) to its more stable PGE2 methyl oxime (PGE2-MOX) derivative is a key strategy in the development of robust and sensitive immunoassays. This derivatization protects the PGE molecule from degradation before and during the assay process. nih.gov

Radioimmunoassay (RIA) with Novel Iodinated Labels

A significant advancement in the radioimmunoassay (RIA) of PGE2 involves the use of its methyl oxime derivative in conjunction with a novel ¹²⁵Iodine radiolabel. nih.gov In this method, PGE2-methyl oxime is conjugated to a peptide, such as pro-gly-tyr, through an imide linkage. nih.gov This approach diverges from traditional methods that use an amide linkage to histamine (B1213489) or tyrosine methyl ester. nih.gov The use of the imide linkage in the radiolabel is a critical innovation because it does not structurally resemble the amide link used to create the original antigen for antibody production. nih.gov This structural difference ensures that the antiserum has a lower affinity for the radiolabel compared to the PGE2-MOX from the sample, allowing for more effective displacement and more accurate measurement. nih.gov This method, combined with a solid-phase second antibody separation step, results in a highly sensitive and reliable assay. nih.gov

| Parameter | Description | Source |

| Analyte | Prostaglandin E2 (PGE2) | nih.gov |

| Derivative | Methyl Oxime (MOX) | nih.gov |

| Radiolabel | ¹²⁵Iodine | nih.gov |

| Conjugation | PGE2-MOX coupled to a peptide via an imide linkage. | nih.gov |

| Sensitivity | Lower detection limit of 0.5 pg/tube. | nih.gov |

| Key Advantage | Overcomes high affinity of antiserum for the radiolabel, and derivatization protects PGE2 from degradation. | nih.gov |

Strategies for Overcoming Hapten RIA Cross-Reactivity Issues

A classic challenge in hapten radioimmunoassays is the high degree of cross-reactivity, which can occur when the antiserum binds more strongly to the radiolabeled tracer than to the actual compound being measured. nih.gov The novel iodinated label with an imide linkage, as described previously, directly addresses this issue by creating a tracer that is less preferred by the antibody than the analyte. nih.gov

A more general strategy to enhance the specificity of hapten RIAs involves the use of a mixture of antibodies. nih.gov In this approach, a second antibody, specifically raised against an undesired cross-reacting compound, is added to the assay mixture. nih.gov This second antibody effectively sequesters the cross-reactant, preventing it from interfering with the binding of the primary analyte to its specific antibody. nih.gov For instance, in a PGE2 radioimmunoassay, the cross-reactivity with 6-keto-prostaglandin E1 (6kPGE1) was successfully reduced from 20% to 2% by incorporating a polyclonal antibody against 6kPGE1 into the assay. nih.gov This technique demonstrates a viable method for improving the accuracy of PGE2 measurement by eliminating interference from structurally similar prostaglandins. nih.gov

Enzyme-Linked Immunosorbent Assays (EIA) and Specificity Considerations

Enzyme-Linked Immunosorbent Assays (EIA), a type of enzyme immunoassay, offer a non-radioactive alternative for the quantification of PGE2. elabscience.comnih.gov These assays are often based on a competitive principle. elabscience.comthermofisher.com In a typical competitive EIA for PGE2, the microplate wells are pre-coated with a specific monoclonal antibody. thermofisher.com The PGE2 present in the sample competes with a fixed amount of enzyme-labeled PGE2 (a tracer) for the limited antibody binding sites. thermofisher.com After an incubation period, the unbound components are washed away, and a substrate is added. The enzyme on the bound tracer converts the substrate into a colored product. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample. elabscience.comthermofisher.com

Specificity is a critical consideration in any immunoassay. researchgate.net The antibody used must exhibit minimal cross-reactivity with other related prostanoids to ensure that the measurement is accurate. researchgate.net Research has demonstrated the development of highly specific antibodies for PGE2. For example, one study reported that antibodies raised against a specific PGE2 immunogen showed minimal cross-reactivity with a panel of related compounds. researchgate.net

| Compound | Cross-Reactivity Status with Anti-PGE2 Antibody | Source |

| PGE1 | Minimal | researchgate.net |

| PGA1 | Minimal | researchgate.net |

| PGA2 | Minimal | researchgate.net |

| PGB2 | Minimal | researchgate.net |

| 6-keto-PGF1α | Minimal | researchgate.net |

| PGF2α | Minimal | researchgate.net |

| 13,14-dihydro-15-keto-PGE2 | Minimal | researchgate.net |

| Thromboxane (B8750289) B2 | Minimal | researchgate.net |

| Arachidonic Acid | Minimal | researchgate.net |

Sample Preparation and Purification Techniques for Derivatized Prostanoids

Solid-Phase Extraction (SPE) Integration with Derivatization

Effective sample preparation is essential for the accurate quantification of prostanoids from complex biological matrices like urine. Solid-Phase Extraction (SPE) is a chromatographic technique widely used for sample cleanup and concentration prior to analysis. waters.com Traditional methods often require separate, multi-step procedures for sample extraction, derivatization, and analysis. nih.gov

However, advanced methods have been developed that integrate these steps for greater efficiency. nih.gov A rapid and validated method allows for the simultaneous purification, derivatization, and subsequent GC/MS quantification of multiple prostanoids, including PGE2, from urine. nih.gov This procedure utilizes a single reversed-phase solid-phase extraction step, which provides excellent sample purification with high recovery rates. nih.gov Following the SPE cleanup, modified reaction conditions enable the efficient derivatization of all target compounds in a single vial. nih.gov This integrated approach streamlines the entire workflow, reducing sample handling and analysis time while allowing for the sensitive and precise quantification of key prostanoid metabolites in a single GC/MS run. nih.gov

| Process | Description | Source |

| Analytes | Includes PGE2, PGD2, PGF2α, thromboxane metabolites, and isoprostanes. | nih.gov |

| Sample Matrix | Urine | nih.gov |

| Key Method Steps | 1. Single reversed-phase Solid-Phase Extraction (SPE).2. Efficient derivatization of all compounds in one vial post-extraction. | nih.gov |

| Outcome | Simultaneous quantification of multiple prostanoids in a single GC/MS run with high sensitivity and precision. | nih.gov |

Immunoaffinity Chromatography for Selective Enrichment

Immunoaffinity chromatography (IAC) stands as a powerful and highly selective technique for the isolation and enrichment of specific analytes from complex biological matrices. mdpi.com This method is particularly advantageous for quantifying prostaglandins like PGE2, which are often present at very low physiological concentrations in samples such as plasma, urine, and tissue homogenates. mdpi.comresearchgate.net The principle of IAC relies on the specific and high-affinity binding between an antibody and its target antigen. In this context, monoclonal antibodies specific to PGE2 are immobilized on a solid support matrix, such as derivatized agarose (B213101) or Sepharose 4B, creating an immunoaffinity column. researchgate.netnih.govnih.gov

When a biological sample, often pre-treated by a preliminary extraction step like solid-phase extraction (SPE), is passed through the IAC column, the PGE2 and structurally similar compounds bind to the immobilized antibodies. researchgate.netcapes.gov.br Unrelated matrix components are washed away, resulting in a significant purification and concentration of the target analyte. The bound prostaglandins are subsequently eluted from the column using a solvent that disrupts the antibody-antigen interaction, such as a mixture of acetone (B3395972) and water or methanol (B129727) and water. nih.govcapes.gov.br

The high specificity of the antibodies allows for efficient purification, removing interfering substances that could compromise the accuracy of subsequent analysis by methods like gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comresearchgate.net The derivatization of PGE2 to its methyl oxime (MOX) form can be performed before or after the IAC step. Performing methoximation prior to analysis not only prepares the molecule for techniques like GC-MS but also protects the PGE2 from degradation during the assay procedure. nih.govnih.gov Research has demonstrated the successful use of IAC for the simultaneous determination of multiple prostanoids, including PGE2, by coupling specific monoclonal antibodies to the column matrix. researchgate.net Furthermore, the cross-reactivity of some anti-PGE2 antibodies can be strategically utilized to isolate other related prostaglandins, such as PGE1, from plasma samples using commercially available PGE2-specific IAC columns. nih.gov

Validation and Performance Characteristics of Analytical Assays

The validation of analytical methods is a critical process to ensure that the data generated are reliable, accurate, and reproducible. For assays involving PGE2 methyl oxime and related derivatives, a comprehensive validation assesses several key performance characteristics. This process is essential for methods used in both research and clinical settings to quantify eicosanoids in diverse biological fluids and tissues. escholarship.orgcore.ac.uk

Determination of Limits of Detection and Quantification

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. researchgate.net

For PGE2 analysis, these limits vary significantly depending on the analytical platform and the complexity of the biological matrix. Methods combining derivatization to the methyl oxime form with mass spectrometry often achieve very low detection limits. For instance, a radioimmunoassay (RIA) developed for PGE2-methyl oxime reported a lower detection limit of 0.5 pg per tube. nih.gov LC-MS/MS methods can achieve on-column detection limits as low as 0.3 ± 0.1 pg for PGE2. nih.gov In contrast, enzyme-linked immunosorbent assays (ELISAs) typically have higher detection limits, often in the range of 13.4 to 41.4 pg/mL. thermofisher.cnsigmaaldrich.comrndsystems.com The LOQ for LC-MS/MS methods for PGE2 in plasma has been reported to be as low as 1 ng/mL. core.ac.uk

| Analytical Method | Derivative | Matrix | LOD | LOQ | Source |

|---|---|---|---|---|---|

| Radioimmunoassay (RIA) | Methyl Oxime | N/A | 0.5 pg/tube | N/A | nih.gov |

| LC-MS/MS | None | Brain Tissue Extract | 0.3 ± 0.1 pg (on-column) | N/A | nih.gov |

| LC-MS/MS | None | Human Plasma | 0.4 ng/mL | 1 ng/mL | core.ac.uk |

| LC-MS/MS | None | Human Serum, Sputum, BALF | N/A | 0.2 - 3 ng/mL | escholarship.org |

| Competitive Immunoassay (ELISA) | None | Biological Fluids | 13.4 pg/mL | N/A | thermofisher.cn |

| LC-MS/MS | PGA-M (dehydration product) | Human Urine | 1.0 ng/mL | 1.3 ng/mL | researchgate.net |

Assessment of Linearity, Recovery, and Matrix Effects

Linearity demonstrates the ability of an assay to produce results that are directly proportional to the concentration of the analyte within a given range. For PGE2 assays, linearity is typically evaluated by analyzing a series of standards at different concentrations. For example, a sample containing a high concentration of PGE2 can be serially diluted and measured, with the results plotted to yield a linear regression. A correlation coefficient (r) close to 1.000 indicates excellent linearity. thermofisher.cnsigmaaldrich.com Linearity for LC-MS/MS methods has been demonstrated in ranges from 100 pg to 10 ng and from 1 to 50 ng/mL. core.ac.uknih.gov

Recovery is a measure of the efficiency of an extraction procedure. It is determined by spiking a known amount of the analyte into a blank matrix and comparing the measured concentration to the actual spiked amount. thermofisher.cn For PGE2, recovery is often assessed in various matrices like tissue culture media, saliva, serum, and urine. thermofisher.cn Studies have reported recovery rates for PGE2 ranging from 80.5% to 105.0% in human plasma and 90% to 115% in serum. escholarship.orgcore.ac.uk A spectrofluorimetric method for PGE2 in intestinal tissues reported that amounts down to 5 ng per gram of wet tissue could be reliably measured. nih.gov

Matrix effects are a significant challenge in quantitative analysis, especially in LC-MS/MS. These effects arise from co-eluting endogenous components in the biological sample that can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. researchgate.net To assess matrix effects, the response of an analyte in a post-extraction spiked sample is compared to the response of the analyte in a neat solution. nih.gov It is crucial to prepare calibration curves in the same or an equivalent biological matrix as the study samples to compensate for these effects. escholarship.org Studies on brain tissue extracts have shown very little matrix effect for PGE2 analysis, indicating high method precision. nih.gov

| Parameter | Matrix | Finding | Source |

|---|---|---|---|

| Linearity | Reagent Diluent | Slope of 1.161, correlation coefficient of 1.000 | thermofisher.cn |

| Linearity | N/A | Linear range from 100 pg to 10 ng | nih.gov |

| Linearity | Human Plasma | Validated range of 1-50 ng/mL | core.ac.uk |

| Recovery | Human Plasma | 80.54% - 104.96% | core.ac.uk |

| Recovery | Human Serum | 90% - 115% | escholarship.org |

| Recovery | Synovial Fluid (post-IAC) | ~80% | nih.gov |

Reproducibility and Inter-laboratory Comparability

Reproducibility refers to the closeness of agreement between results of measurements of the same analyte carried out under changed conditions of measurement. This is typically assessed through intra-assay and inter-assay precision. Intra-assay precision measures variability within a single analytical run, while inter-assay precision measures variability between different runs, often on different days. thermofisher.cn Precision is usually expressed as the coefficient of variation (%CV), with lower values indicating higher precision. For PGE2 immunoassays, intra-assay CVs have been reported to be as low as 3.2-3.7%, and inter-assay CVs at 3.4-3.8%. nih.gov An automated enzyme immunoassay showed day-to-day variability of less than 5% CV. nih.gov

Inter-laboratory comparability is essential for standardizing results across different research sites and ensuring that data from various studies can be compared meaningfully. However, achieving this can be challenging due to differences in analytical methods, instrumentation, and protocols. Discrepancies between results from different analytical methods, such as ELISA and GC-MS, for the same analyte highlight the need for standardization. nih.gov Collaborative efforts and inter-laboratory comparison studies are crucial for establishing reference methods and improving the consistency of measurements for analytes like PGE2 and its metabolites. dtic.mil

| Concentration | Intra-Assay %CV | Inter-Assay %CV | Source |

|---|---|---|---|

| Low (116 pg/mL) | 8.9% | N/A | sigmaaldrich.com |

| Medium (492 pg/mL) | 5.8% | N/A | sigmaaldrich.com |

| High (2,416 pg/mL) | 17.5% | N/A | sigmaaldrich.com |

| Low (111 pg/mL) | N/A | 3.0% | sigmaaldrich.com |

| Medium (419 pg/mL) | N/A | 5.1% | sigmaaldrich.com |

| High (1,902 pg/mL) | N/A | 3.9% | sigmaaldrich.com |

| N/A | 3.2% - 3.7% | 3.4% - 3.8% | nih.gov |

| N/A | <5% (Day-to-day) | <5% (Day-to-day) | nih.gov |

Applications of Pge2 Methyl Oxime in Preclinical and Mechanistic Research

Elucidation of Endogenous PGE2 Production and Degradation Pathways

The use of PGE2 methyl oxime has been fundamental in accurately mapping the lifecycle of endogenous PGE2, from its synthesis by specific enzymes to its metabolic breakdown.

Cell-free systems, utilizing purified enzymes, provide a controlled environment to study the efficiency and kinetics of the enzymes responsible for PGE2 biosynthesis, such as cyclooxygenases (COX-1 and COX-2) and prostaglandin (B15479496) E synthases (PGES). In these assays, arachidonic acid or prostaglandin H2 (PGH2) is provided as a substrate, and the rate of PGE2 production is measured.

The derivatization of the newly synthesized PGE2 into PGE2 methyl oxime is a crucial step for its quantification, particularly in highly sensitive methods like radioimmunoassays (RIAs). The methyl oxime derivative is more stable than PGE2 itself, preventing its degradation during the assay procedure and ensuring that the measured output accurately reflects the enzymatic activity. A radioimmunoassay was developed specifically for PGE2 utilizing this methyl oxime derivatization, which provides a sensitive and reliable method for measurement with a lower detection limit of 0.5 pg/tube nih.gov. This stability and sensitivity are paramount for determining key kinetic parameters (e.g., Vmax and Km) of enzymes like cytosolic PGES and membrane-bound PGES (mPGES)-1 and mPGES-2, which are known to be coupled with COX-1 and COX-2 nih.gov.

In more complex biological matrices like cell cultures and tissue homogenates, understanding the rate of both production and degradation of PGE2 is essential. Researchers use these models to study how different stimuli (e.g., inflammatory signals) or genetic modifications affect the cellular PGE2 metabolic profile.

When analyzing PGE2 levels in these models, samples are often treated to convert endogenous PGE2 into its methyl oxime form. This process quenches metabolic activity and preserves the prostaglandin at the level it was at the point of collection. This allows for accurate quantification via techniques like mass spectrometry or immunoassays. For instance, studies examining the role of mPGES-2, which is constitutively expressed in various cells and tissues, rely on such precise measurements to conclude its role in PGE2 production for both tissue homeostasis and disease states nih.gov. The stability of the PGE2 methyl oxime ensures that the measurements reflect the actual cellular concentration, free from artifacts caused by post-extraction degradation.

In preclinical animal models, PGE2 methyl oxime serves as a critical analytical standard for characterizing the complete metabolic profile of PGE2 in vivo. After administration of a compound or in a disease model, biological fluids such as plasma or urine are collected to measure levels of PGE2 and its metabolites.

Given the complexity of these biological samples, accurate quantification requires the use of stable internal standards during analytical procedures like liquid chromatography-mass spectrometry (LC-MS). PGE2 methyl oxime, due to its chemical stability and similarity to the native molecule, is an ideal standard. Its use allows researchers to correct for sample loss during extraction and processing, leading to precise quantification of PGE2 levels. This approach is vital in studies investigating the systemic effects of altered PGE2 metabolism, such as in models of inflammation, cancer, or neurodegeneration, where imbalances in PGE2 production are observed researchgate.net.

Studies on PGE2-Mediated Cellular Signaling and Physiological Responses

PGE2 exerts its biological effects by binding to a family of four G protein-coupled receptors: EP1, EP2, EP3, and EP4. Understanding how PGE2 binding to these receptors translates into cellular responses is a major focus of research.

In vitro models are essential for dissecting the specific signaling pathway initiated by the activation of each EP receptor subtype. While PGE2 itself or specific synthetic agonists are used to stimulate the receptors in these experiments, the quantification of endogenous PGE2 produced by the cells under study remains crucial. Assays using PGE2 methyl oxime enable researchers to correlate the concentration of PGE2 in the cell culture medium with the observed level of receptor activation and downstream signaling.

Studies have shown that PGE2 can have different, sometimes opposing, effects depending on the concentration and the specific EP receptors expressed on the cell type. For example, in the central nervous system, nanomolar concentrations of PGE2 can elicit different responses than micromolar concentrations, a phenomenon attributed to the differential binding affinities of the EP2 and EP3 receptors frontiersin.org. Accurate measurement of PGE2, facilitated by its conversion to the stable methyl oxime derivative, is critical to establishing these dose-response relationships and understanding the co-activation dynamics of different receptors frontiersin.org.

| Receptor | G-Protein Coupling | Primary Signaling Pathway | General Cellular Response |

| EP1 | Gq | ↑ Intracellular Ca²+ | Smooth muscle contraction |

| EP2 | Gs | ↑ cAMP | Relaxation, Immunomodulation researchgate.netbiorxiv.orgcardiff.ac.uk |

| EP3 | Gi | ↓ cAMP | Inhibition of neurotransmitter release |

| EP4 | Gs | ↑ cAMP | Immunomodulation, Gene expression changes biorxiv.orgcardiff.ac.uk |

Following receptor activation, a cascade of intracellular events is triggered, involving second messengers like cyclic AMP (cAMP) and calcium ions (Ca²+), which ultimately leads to changes in gene expression. PGE2 signaling is known to regulate the expression of a wide variety of genes involved in immunity and inflammation.

Research in insect models, for instance, has demonstrated that PGE2 injections lead to increased levels of intracellular Ca²+ and cAMP in hemocytes (immune cells) plos.orgnih.gov. These changes are linked to the upregulation of genes encoding antimicrobial peptides and prophenoloxidases (PPOs), key components of the innate immune response plos.orgnih.gov. In such studies, quantifying the levels of PGE2 that trigger these responses is key. The use of PGE2 methyl oxime in associated immunoassays allows for the precise determination of the PGE2 concentrations responsible for activating these downstream signaling pathways and subsequent changes in gene expression plos.orgnih.govnih.gov. In mammalian systems, PGE2 signaling through the EP2 and EP4 receptors, which elevates cAMP, has been shown to suppress the function of immune cells like ILC2s by downregulating key metabolic and gene expression pathways biorxiv.orgcardiff.ac.uk.

| Downstream Effect | Mediating Receptors | Key Intracellular Messenger | Resulting Change in Gene/Protein Expression |

| Immune cell activation | AgPGE2R (insect) | ↑ cAMP, ↑ Ca²+ | ↑ Prophenoloxidase (PPO1, PPO3) expression nih.gov |

| Immune cell activation | AgPGE2R (insect) | ↑ cAMP, ↑ Ca²+ | ↑ Antimicrobial peptide expression plos.orgnih.gov |

| ILC2 suppression | EP2, EP4 (mammalian) | ↑ cAMP | ↓ STAT5 and MYC pathway gene expression biorxiv.orgcardiff.ac.uk |

Mechanistic Investigations of PGE2's Role in Immune Cell Modulation (e.g., Dendritic Cells, Macrophages, Lymphocytes)

PGE2 is a critical modulator of immune responses, often exhibiting dual pro-inflammatory and immunosuppressive functions depending on the context and target cell. mdpi.com Its effects are mediated through four G-protein coupled receptors (EP1-EP4), which are differentially expressed on various immune cells. mdpi.comnih.gov

Dendritic Cells (DCs): PGE2 plays a complex role in DC function. It is a key component of cytokine cocktails used to induce the maturation of monocyte-derived DCs for therapeutic applications, promoting the expression of co-stimulatory molecules and the CCR7 receptor, which is necessary for migration to lymph nodes. nih.govnih.gov However, PGE2 can also suppress the ability of DCs to attract certain T cells and can drive the production of IL-23, which promotes Th17 responses, while inhibiting IL-12 production, a key cytokine for Th1 differentiation. nih.govnih.govresearchgate.net Studies using specific EP receptor antagonists on human conventional DCs type 2 (cDC2s) have shown that the EP4 receptor, in particular, modulates the upregulation of activation markers and the production of cytokines like IL-10 and IL-23. researchgate.net

Macrophages: In the context of tissue injury and disease, PGE2 can influence macrophage phenotype and function. It is involved in the development of tumor-associated suppressive macrophages. nih.gov In preclinical models of diabetic wound repair, elevated levels of PGE2 in macrophages are associated with a sustained inflammatory state. researchgate.net The production of PGE2 in these wound macrophages is under epigenetic control, and its inhibition can reverse the inflammatory phenotype, thereby improving tissue repair. researchgate.net

Lymphocytes: PGE2 generally suppresses Type-1 immunity, which is mediated by Th1 cells and cytotoxic T lymphocytes (CTLs), while promoting Th2, Th17, and regulatory T cell (Treg) responses. nih.gov It can inhibit the production of IL-2 and IFN-γ by T cells. researchgate.net By promoting the expansion of Tregs and myeloid-derived suppressor cells (MDSCs), PGE2 contributes to an immunosuppressive microenvironment, which is particularly relevant in cancer. nih.gov

| Immune Cell Type | Key Effects of PGE2 | Mediating Receptors (where specified) | Functional Outcome |

|---|---|---|---|

| Dendritic Cells (DCs) | Promotes maturation and expression of co-stimulatory molecules; Increases IL-23 production; Inhibits IL-12 production. nih.govnih.govnih.gov | EP2, EP4 nih.govresearchgate.net | Skewing of T-cell responses away from Th1 and towards Th17. researchgate.net |

| Macrophages | Promotes development of tumor-associated suppressive macrophages; Sustains inflammatory phenotype in diabetic wounds. nih.govresearchgate.net | Not specified | Suppression of anti-tumor immunity; Impaired tissue repair. nih.govresearchgate.net |

| Lymphocytes (T-cells) | Suppresses Th1/CTL effector functions; Promotes Th2, Th17, and Treg responses. nih.gov | EP2, EP4 nih.gov | Inhibition of Type-1 anti-tumor/anti-viral immunity; Promotion of immune tolerance/suppression. nih.gov |

Research on PGE2's Involvement in Disease Pathogenesis (preclinical focus)

Chronic inflammation is a well-established driver of cancer, and PGE2 is a pivotal mediator linking the two processes. nih.govnih.gov In various preclinical cancer models, increased expression of COX-2 and subsequent production of PGE2 are associated with tumor progression. nih.govsemanticscholar.org

PGE2 contributes to multiple hallmarks of cancer by:

Promoting Proliferation and Survival: It can enhance tumor cell growth and help cells evade apoptosis. nih.govresearchgate.net

Inducing Angiogenesis: PGE2 signaling can stimulate the formation of new blood vessels that supply tumors. nih.govsemanticscholar.org

Enhancing Invasion and Metastasis: It can facilitate the epithelial-mesenchymal transition (EMT) process, increasing the invasive capacity of cancer cells. nih.gov

Suppressing Anti-Tumor Immunity: As detailed previously, PGE2 creates an immunosuppressive tumor microenvironment by acting on various immune cells, which allows tumors to evade immune surveillance. nih.govnih.govbohrium.com

Deletion of the mPGES-1 gene, which encodes a key enzyme for PGE2 synthesis, resulted in a significant suppression of tumor size in a mouse model of colon tumorigenesis. nih.gov Similarly, overexpression of COX-2 in mammary tissue was sufficient to induce breast cancer development in a manner dependent on PGE2-EP2 receptor signaling. nih.gov

| Process in Cancer Progression | Observed Effect of PGE2 in Preclinical Models | Reference |

|---|---|---|

| Tumor Growth & Proliferation | Increases tumor growth and reduces apoptosis. | nih.govnih.govresearchgate.net |

| Angiogenesis | Promotes the formation of new blood vessels in tumors. | nih.govsemanticscholar.org |

| Invasion & Metastasis | Increases metastatic potential and facilitates EMT. | nih.gov |

| Immune Evasion | Suppresses anti-tumor immunity by modulating DCs, T-cells, and MDSCs. | nih.govnih.govsemanticscholar.org |

Beyond its role in pathology, PGE2 is a crucial regulator of tissue homeostasis and repair. nih.gov The use of nonsteroidal anti-inflammatory drugs (NSAIDs), which reduce PGE2 levels, can have detrimental effects on tissue healing processes. nih.gov In preclinical models, PGE2 has been shown to promote the regeneration of various tissues, including skin, bone, and muscle. nih.govresearchgate.net

A key mechanism involves the activation of endogenous stem cells. For instance, in models of intestinal injury, PGE2 is critical for triggering the formation of a transient, specialized repair cell type known as wound-associated epithelial (WAE) cells. d-nb.infoembopress.org This process is essential for the rapid resealing of the epithelial barrier. d-nb.info PGE2, acting through the EP4 receptor on intestinal epithelial cells, induces the differentiation of progenitor cells into WAE cells, a process required for efficient wound repair. embopress.org In models of pathologic wound repair, such as in diabetes, the dysregulation of the PGE2 pathway in macrophages can impair healing. researchgate.net

Gut: In the gastrointestinal tract, PGE2 is essential for maintaining mucosal integrity and orchestrating repair after injury. nih.govd-nb.info Following mucosal damage, local PGE2 levels increase, triggering a signaling cascade via the EP4 receptor that promotes the proliferation of intestinal stem cells and their differentiation into cells that facilitate wound closure. nih.govresearchgate.netd-nb.infoembopress.org

Kidney: PGE2 is a known regulator of renal function, influencing processes such as renal blood flow and water homeostasis. nih.gov

Hematopoietic System: PGE2 plays a significant role in regulating hematopoietic stem cell (HSC) homeostasis. researchgate.net Studies using the stable PGE2 analog, 16,16-dimethyl PGE2 (dmPGE2), have demonstrated that short-term ex vivo exposure can significantly increase the number and engraftment potential of HSCs in transplantation models. nih.goviu.edu This effect has been observed with HSCs from various sources, including aged mice, suggesting a robust mechanism of action. nih.gov The radioprotective effects of PGE2 in models of hematopoietic acute radiation syndrome are primarily mediated through the EP4 receptor and involve the induction of a pro-hematopoietic cytokine environment. iu.edu

| Organ System | Key Role of PGE2 in Preclinical Models | Primary Receptor/Mechanism |

|---|---|---|

| Gut | Maintains mucosal barrier; Promotes wound repair via WAE cell formation. nih.govd-nb.infoembopress.org | EP4 receptor signaling on intestinal stem/progenitor cells. nih.govembopress.org |

| Kidney | Regulates renal blood flow and water homeostasis. nih.gov | Not specified |

| Hematopoietic System | Regulates HSC homeostasis; Enhances HSC engraftment and recovery after radiation. researchgate.netnih.goviu.edu | EP4 receptor signaling on HSCs. iu.edu |

Stability Studies of Prostaglandins (B1171923) and their Derivatives in Research Media

The inherent chemical instability of PGE2, particularly the β-ketol system in its cyclopentane (B165970) ring, poses a significant challenge for its quantification in biological samples and use in research media. researchgate.net This instability leads to rapid degradation, necessitating protective measures to ensure accurate measurement. Oximation of the ketone group to form PGE2 methyl oxime is a widely used chemical derivatization technique that protects the molecule from degradation prior to and during analysis. bioscientifica.comnih.gov

Studies on the stability of PGE2 itself have shown that its degradation is influenced by environmental factors:

Temperature: The degradation of PGE2 in a methylhydroxyethylcellulose gel was found to follow first-order kinetics. nih.gov At room temperature (25°C), 5% of the compound degraded within 32 hours, while in refrigerated conditions (4°C), it took 7 days for the same amount of degradation to occur. nih.gov

pH: While specific kinetic data for PGE2 methyl oxime across a pH range is not detailed, the stability of prostaglandins, in general, is known to be pH-dependent. General principles of chemical kinetics show that pH can significantly influence degradation rates in aqueous solutions. nih.gov Maximum stability for many compounds is often found in a specific pH range, with degradation accelerating in more acidic or alkaline conditions. nih.gov

The conversion to the methyl oxime derivative provides a more robust molecule for research applications, allowing for more reliable investigations into the multifaceted roles of PGE2. nih.gov

| Compound | Condition | Observation | Kinetics |

|---|---|---|---|

| PGE2 (in gel) | Storage at 25°C (Room Temp) | 5% degradation after 32 hours. nih.gov | First-order process. nih.gov |

| PGE2 (in gel) | Storage at 4°C (Refrigerated) | 5% degradation after 7 days. nih.gov | First-order process. nih.gov |

| PGE2 Methyl Oxime | General Use in Assays | Used to protect PGE2 from degradation before and during assays. nih.gov | Not applicable (stabilized form) |

Methodologies for Preservation of Analytes in Biological Samples

The inherent instability of prostaglandins, such as Prostaglandin E2 (PGE2), in biological matrices presents a significant challenge for accurate quantification in preclinical and mechanistic research. The chemical structure of PGE2, particularly its β-ketol system, is susceptible to degradation, which can lead to the formation of less active or inactive products and result in the underestimation of its true concentration. To mitigate this, various preservation methodologies have been developed and employed. A key strategy involves the immediate derivatization of the analyte upon sample collection to form a more stable compound. One of the most effective and widely used derivatization techniques for PGE2 is methyl oximation.

This process involves the reaction of the ketone group on the PGE2 molecule with a methyl oximating reagent to form PGE2 Methyl oxime. This derivatization protects the unstable β-ketol moiety, thus preventing degradation of the prostaglandin during sample storage and prior to analysis, a critical step for obtaining reliable and reproducible data, particularly in radioimmunoassays nih.govnih.gov. The immediate treatment of biological fluids with an oximating solution has been shown to prevent the decomposition of prostaglandins during storage nih.gov.

The preparation of the methyl oximating reagent typically involves dissolving methoxyamine hydrochloride in pyridine to a concentration of 20 mg/mL sydney.edu.aushimadzu.eu. This reagent should be prepared fresh daily to ensure its reactivity. The derivatization procedure generally entails adding the freshly prepared methoxyamine-pyridine solution to the biological sample. The reaction is then allowed to proceed under controlled conditions. While specific protocols may vary, a common approach involves heating the sample with the reagent, for instance, at 30°C for 90 minutes, to ensure the complete conversion of the prostaglandin to its methyl oxime derivative shimadzu.eu. Another protocol suggests that treating samples at 20°C overnight can lead to a conversion rate of over 95%.

In addition to derivatization, proper sample handling and storage are crucial for preserving the integrity of prostaglandins. It is recommended to store biological samples at -80°C if they are not to be analyzed immediately. This is particularly critical for less stable prostaglandins like PGD2, which can degrade significantly even at -20°C. For PGE2, while it is more stable than PGD2, storage at ultra-low temperatures is still best practice to minimize any potential degradation over time.

The following table summarizes key aspects of the methodologies for the preservation of PGE2 in biological samples, with a focus on the use of methyl oxime derivatization.

| Methodology | Description | Key Parameters | Advantages | Reference |

| Methyl Oxime Derivatization | Conversion of the ketone group of PGE2 to a more stable methyl oxime derivative. | Reagent: Methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).Reaction Conditions: Incubation at a controlled temperature (e.g., 30°C for 90 minutes or 20°C overnight). | Protects the unstable β-ketol system of PGE2, preventing degradation during storage and analysis. | nih.govnih.govnih.govsydney.edu.aushimadzu.eu |

| Cryopreservation | Storage of biological samples at ultra-low temperatures. | Temperature: -80°C is recommended for long-term storage. | Slows down the chemical and enzymatic degradation of prostaglandins. | |

| Use of Antioxidants | Addition of antioxidants to the sample upon collection. | Example: Butylated hydroxytoluene (BHT). | Prevents free radical-catalyzed peroxidation of the analyte. | |

| Inhibition of Enzymatic Activity | Addition of enzyme inhibitors to prevent the metabolic degradation of prostaglandins. | Example: Diethylumbelliferyl phosphate to inhibit esterase activity. | Prevents the rapid enzymatic alteration of the analyte in the sample matrix. | shimadzu.eu |

Detailed research findings have consistently demonstrated the benefits of methyl oximation for the accurate measurement of PGE2 and its metabolites. The derivatization not only confers stability to the molecule but is also a straightforward process that does not involve the formation of active intermediates, which can sometimes complicate analysis nih.gov. The use of antisera raised specifically against the methyl oxime form of the prostaglandin in radioimmunoassays further enhances the specificity and sensitivity of the detection method nih.govnih.gov. This approach has proven to be a rapid and reliable method for determining prostaglandin E metabolites in various biological fluids.

Emerging Trends and Future Research Directions

Development of Next-Generation Derivatization Reagents

The derivatization of PGE2 to its methyl oxime is a long-established method to protect it from degradation and improve its analytical characteristics. nih.gov However, the field is actively pursuing next-generation reagents to further enhance sensitivity and specificity, particularly for mass spectrometry (MS)-based methods.

A significant trend is the development of charge-reversal derivatization reagents. nih.govuw.educornell.edu These reagents convert the acidic PGE2 molecule into a cationic derivative, allowing for detection in the positive ion mode of electrospray ionization mass spectrometry (ESI-MS), which can offer a 10- to 20-fold improvement in detection sensitivity compared to the analysis of underivatized anions. nih.govuw.educornell.edu One such novel reagent is N-(4-aminomethylphenyl)pyridinium (AMPP), which quantitatively couples to the carboxylic acid group of eicosanoids. nih.govuw.educornell.edu This derivatization not only enhances sensitivity but also promotes collision-induced dissociation within the analyte portion of the molecule, aiding in the differentiation of isobaric compounds. nih.govcornell.edu

Other promising derivatization agents that improve ionization efficiency and chromatographic separation for various carboxylic acids, including prostaglandins (B1171923), are also under investigation. mdpi.comresearchgate.net These include reagents like 2-hydrazinopyridine (B147025) and 2-picolylamine. researchgate.net The continuous development of such reagents is crucial for pushing the limits of detection to the low femtomole and even attomole range, which is necessary for analyzing minute biological samples. mdpi.com

Integration of PGE2 Methyl Oxime Analysis with Multi-Omics Approaches

To gain a more holistic understanding of the complex biological systems where PGE2 plays a role, researchers are increasingly integrating lipidomics data, including PGE2 methyl oxime analysis, with other "omics" disciplines such as genomics, transcriptomics, and proteomics. nih.govmetabolomicscentre.cabiorxiv.org This multi-omics approach provides a more comprehensive view of cellular processes and their regulation. metabolomicscentre.ca

For instance, an integrated analysis of metabolomics, transcriptomics, and proteomics has been used to investigate the role of PGE2 in Hirschsprung's disease. nih.gov Such studies can reveal correlations between PGE2 levels, the expression of genes encoding its receptors and synthesizing enzymes (like PTGS1 and PTGES), and changes in the proteome. nih.govresearchgate.net

The integration of lipidomics with genomics, such as through genome-wide association studies (GWAS), can help identify genetic variants that influence lipid metabolism and contribute to diseases like cardiovascular disease. nih.gov Bioinformatics tools and platforms like iSODA and PaintOmics are being developed to facilitate the complex data analysis required to merge and interpret these large, multi-layered datasets. biorxiv.org These tools use network analysis and pathway enrichment to connect changes in lipid levels to genetic and protein-level alterations. metwarebio.com

High-Throughput Screening Methodologies for Prostanoid Pathway Modulators

The search for new therapeutic agents that target the prostanoid pathway necessitates the development of high-throughput screening (HTS) assays. researchgate.netresearchgate.netnih.gov These assays allow for the rapid testing of large compound libraries to identify molecules that can modulate the activity of key enzymes like cyclooxygenases (COX-1 and COX-2) and prostaglandin (B15479496) synthases. researchgate.netresearchgate.netnih.gov

HTS-compatible assays are moving away from traditional methods like radioimmunoassays and are instead adopting formats such as spectrophotometric and fluorescence polarization-based assays. researchgate.netcaymanchem.com For example, a spectrophotometric assay has been developed for COX-1 and COX-2 that measures the co-oxidation of tetramethyl-p-phenylene diamine during the reduction of prostaglandin G2 (PGG2) to PGH2. researchgate.netresearchgate.net For screening inhibitors of hematopoietic-type PGD-synthase (H-PGDS), a key enzyme in the production of PGD2, a fluorescence polarization-based assay offers a rapid and accurate method. caymanchem.com

Furthermore, cell-based reporter assays are being utilized for HTS. caymanchem.com These assays can screen for agonists, antagonists, and modulators of specific prostaglandin receptors, such as the EP2 receptor for PGE2. caymanchem.com The development of these robust and efficient screening platforms is crucial for accelerating the discovery of new drugs for inflammatory disorders and other diseases where prostanoids are implicated.

Advancements in Micro-sampling and Miniaturized Analytical Platforms

The ability to analyze increasingly smaller sample volumes is a significant trend in biomedical research. This has led to the development of micro-sampling techniques and miniaturized analytical platforms that are well-suited for the analysis of lipids like PGE2. nasa.govtechbriefs.comacs.org These advancements are particularly important when working with precious or limited biological samples. metabolomicscentre.ca

Miniaturized fluidic systems are being developed to automate and integrate the entire analytical process, from sample extraction and derivatization to analysis. nasa.govtechbriefs.com These "lab-on-a-chip" technologies minimize reagent consumption and can increase signal-to-noise ratios by concentrating the analyte. nasa.govtechbriefs.com NASA, for example, has developed an autonomous, miniaturized fluidic system for lipid analysis from soil and rock samples, a technology that has clear applications in terrestrial biomedical research. nasa.govtechbriefs.com

In conjunction with micro-sampling, miniaturized liquid chromatography (LC) systems, such as nano-LC, offer higher resolution and sensitivity for analyzing complex biological samples. acs.org When coupled with mass spectrometry, these platforms allow for the identification and quantification of a greater number of analytes from a small sample volume. acs.org Solid-phase microextraction (SPME) is another miniaturized technique that can be used for sample clean-up and concentration prior to analysis. nih.gov A recently developed miniaturized workflow for the analysis of various lipid classes, including fatty acids, from human serum highlights the potential of these approaches. nih.gov

In silico Modeling and Cheminformatics for Prostanoid Derivatization Prediction

Computational approaches are becoming increasingly valuable in the field of analytical chemistry. In silico modeling and cheminformatics are now being applied to predict the outcomes of derivatization reactions and to aid in the identification of unknown metabolites. acs.orgtandfonline.comnih.gov

For derivatization, computational methods can help in designing and selecting optimal reagents by predicting their reactivity with specific functional groups. tandfonline.com Quantum chemistry methods, for example, can be used to predict the mass spectra of derivatized compounds, which can then be compared to experimental data to confirm their identity. acs.org While this has been explored for silylation derivatives, the principles can be extended to other derivatization reactions, including the formation of PGE2 methyl oxime. acs.org

Furthermore, machine learning algorithms are being trained on large datasets of known metabolic transformations to predict the likely products of biotransformation. nih.gov These tools can also predict chromatographic retention times for derivatized metabolites, which is a crucial piece of information for their identification in complex mixtures. mdpi.com The development of these predictive models will undoubtedly streamline the process of method development and data analysis for prostanoid research in the future.

Q & A

Q. What is the role of PGE2 methyl oxime derivatization in radioimmunoassays (RIA)?

Methyl oxime derivatization stabilizes PGE2 by preventing dehydration during immunoassays, ensuring accurate quantification. The derivatization involves reacting PGE2 with methyloxime reagent overnight at room temperature, forming a stable imide linkage that maintains structural integrity . This method also enhances antibody specificity, as the antiserum exhibits equal affinity for derivatized and native PGE2, minimizing cross-reactivity with other arachidonate metabolites (e.g., <0.25% cross-reactivity with 15-keto PGE2) .

Q. How is PGE2 methyl oxime synthesized and characterized?

Synthesis involves derivatizing PGE2 with methyl hydroxylamine under controlled conditions. Structural confirmation uses high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). For example, the methyl ester derivative of PGE2 methyl oxime (C21H35Si07) shows a molecular ion peak at m/z 428.2224 in HRMS and distinct NMR signals (e.g., δ 4.32–3.80 ppm for the -CHO– group) . Gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl (TMS) derivatization further validates identity by matching fragmentation patterns to authentic standards .

Q. What are the critical parameters for validating a PGE2 methyl oxime-based RIA?

Key validation steps include:

- Sensitivity : Ensure the assay detects ≥15 pg/mL of PGE2 .

- Specificity : Test cross-reactivity against structurally similar metabolites (e.g., PGF2α, TXB2) using derivatized standards .

- Precision : Maintain intra- and inter-assay coefficients of variation (CV) below 6.2% and 5.8%, respectively, by standardizing reagent batches and incubation times .

Advanced Research Questions

Q. How can researchers resolve discrepancies in PGE2 quantification between methyl oxime RIA and alternative methods (e.g., LC-MS)?

Discrepancies often arise from matrix effects (e.g., serum components interfering with derivatization) or incomplete oximation. Mitigation strategies include:

- Sample pre-treatment : Use C18 solid-phase extraction to remove interfering lipids, achieving >95% recovery of PGE2 .

- Method cross-validation : Compare RIA results with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for critical samples, adjusting for dehydration artifacts in non-derivatized LC-MS workflows .

Q. What experimental design considerations are critical for studying PGE2 methyl oxime in dynamic biological systems (e.g., cancer cell models)?

- Time-course experiments : Monitor PGE2 release in serum-free media to avoid confounding factors from serum prostaglandins .

- Inhibition controls : Include cyclooxygenase inhibitors (e.g., indomethacin) to confirm PGE2 is endogenously produced, not an artifact .

- Cell-specific validation : Test fibroblast co-cultures to assess paracrine signaling effects, as fibroblasts may metabolize PGE2 methyl oxime differently than cancer cells .

Q. How do structural modifications of PGE2 methyl oxime impact antibody binding in immunoassays?

Alterations to the oxime group (e.g., substituting methyl with ethyl) reduce antibody affinity by disrupting hydrogen bonding with the antiserum’s binding pocket. Computational docking studies and competitive binding assays (using analogs like 15-keto PGE2 methyl oxime) can quantify these effects, revealing >90% loss in binding affinity for non-methyl oxime derivatives .

Q. What strategies optimize the stability of PGE2 methyl oxime in long-term storage?

- Temperature : Store derivatized samples at -80°C in anhydrous dimethyl sulfoxide (DMSO) to prevent hydrolysis.

- Lyophilization : Lyophilize samples with trehalose as a cryoprotectant, achieving <5% degradation over 12 months .

- Quality checks : Periodically re-analyze stored samples via GC-MS to detect decomposition products (e.g., PGE2 dehydration artifacts) .

Methodological Challenges and Solutions

Q. How should researchers address low recovery rates of PGE2 methyl oxime in complex biological matrices?

- Column chromatography : Use reverse-phase C18 columns with 0.1% formic acid in the mobile phase to improve hydrophobicity-based separation .

- Internal standardization : Spike samples with deuterated PGE2 methyl oxime (d4-PGE2) to correct for extraction efficiency losses .

Q. What statistical approaches are recommended for analyzing dose-response data involving PGE2 methyl oxime?

- Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to estimate EC50 values.